8|A-(2-甲基丙烯酰氧基)-1-O-甲基毛果内酯 13-O-乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

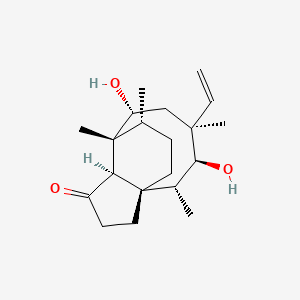

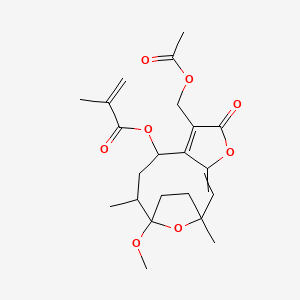

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a chemical compound . It is supplied by companies like Leap Chem Co., Ltd for research, development, and production .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H26O8 and a molecular weight of 406.431 g/mol . Other specific physical and chemical properties are not detailed in the available resources.科学研究应用

细胞毒活性

对倍半萜内酯的研究,包括 8|A-(2-甲基丙烯酰氧基)-1-O-甲基毛果内酯 13-O-乙酸酯,已证明对各种肿瘤细胞系具有有效的细胞毒活性。例如,从大叶紫菀中分离的化合物对 P-388 和 A-549 肿瘤细胞系表现出显着的细胞毒作用 (Chen 等,2005)。此外,对假象耳草中的化合物进行评估,以了解其对几种人类癌细胞系的细胞毒作用,显示出显着的疗效 (Yang 等,2007)。

抗疟疾活性

研究已经发现,包括 8|A-(2-甲基丙烯酰氧基)-1-O-甲基毛果内酯变体在内的某些毛果内酯具有体外抗疟疾活性。这些化合物是从紫菀中分离出来的,并显示出作为抗疟疾研究中构效关系研究的支架的潜力 (Pillay 等,2007)。

化学合成和结构分析

在有机化学领域,与 8|A-(2-甲基丙烯酰氧基)-1-O-甲基毛果内酯相关的化合物的合成和结构解析一直是人们感兴趣的话题。例如,对相关胺杂环的合成和核磁共振光谱分析进行了研究,这可以深入了解这些化合物的化学性质和在各个领域的潜在应用 (Saba 等,2007)。

作用机制

Target of Action

8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes : 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes: Cytochrome P450 2A6 (CYP2A6) and Monoamine Oxidases (MAO-A and MAO-B) . CYP2A6 is involved in the metabolism of various xenobiotics and endogenous compounds, while MAO-A and MAO-B are crucial for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine .

Mode of Action

This compound acts as an irreversible inhibitor of CYP2A6 and MAO enzymes. By binding covalently to the active sites of these enzymes, it prevents their normal catalytic activity. The inhibition of CYP2A6 reduces the metabolism of its substrates, potentially leading to increased levels of these compounds in the body. Similarly, inhibition of MAO-A and MAO-B results in elevated levels of monoamines, which can affect mood and neurological functions .

Biochemical Pathways

The inhibition of CYP2A6 affects the metabolic pathway of nicotine and other xenobiotics, potentially altering their pharmacokinetics and dynamics. For MAO-A and MAO-B, the inhibition disrupts the monoamine degradation pathway , leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine. This can have downstream effects on mood regulation, cognitive functions, and other neurological processes .

Result of Action

At the molecular level, the inhibition of CYP2A6 and MAO enzymes by 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate leads to increased levels of their substrates . This can result in enhanced pharmacological effects of drugs metabolized by CYP2A6 and elevated neurotransmitter levels due to MAO inhibition. At the cellular level, these changes can affect cell signaling, neurotransmission, and overall cellular homeostasis .

Action Environment

The efficacy and stability of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability might be compromised in extreme pH conditions or high temperatures. Additionally, the presence of other inhibitors or substrates of CYP2A6 and MAO enzymes can affect its inhibitory potency and overall efficacy .

: Information sourced from MedChemExpress and BioCrick datasheets on 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate.

属性

IUPAC Name |

[6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWDFNNMSZVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。